
Ethyl 2-(2-iodophenyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(2-iodophenyl)acrylate is an organic compound belonging to the acrylate family It is characterized by the presence of an ethyl ester group attached to an acrylate moiety, which is further substituted with an iodine atom on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-iodophenyl)acrylate can be synthesized through several methods. One common approach involves the Heck reaction, where an aryl halide (such as 2-iodophenyl) is coupled with an acrylate ester in the presence of a palladium catalyst. The reaction typically requires a base, such as triethylamine, and is carried out under an inert atmosphere at elevated temperatures.
Another method involves the direct esterification of 2-(2-iodophenyl)acrylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. This reaction is usually performed under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. For example, the esterification reaction can be carried out in a tubular reactor with ultrasonication to improve mixing and reaction rates. This method allows for precise control over reaction conditions and minimizes the formation of unwanted by-products .
化学反应分析
Types of Reactions
Ethyl 2-(2-iodophenyl)acrylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The acrylate moiety can undergo oxidation to form epoxides or other oxygenated derivatives.
Reduction Reactions: The double bond in the acrylate group can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic reagents such as Grignard reagents. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods for reducing the acrylate double bond.
Major Products
Substitution: Products include various substituted phenyl acrylates depending on the nucleophile used.
Oxidation: Products include epoxides and hydroxylated derivatives.
Reduction: The major product is ethyl 2-(2-iodophenyl)propanoate.
科学研究应用
Ethyl 2-(2-iodophenyl)acrylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the preparation of polymers and copolymers with specific properties, such as enhanced thermal stability or optical clarity.
Medicinal Chemistry: It is investigated for its potential use in drug discovery and development, particularly as a precursor for bioactive molecules.
Biological Studies: The compound can be used as a probe in biochemical assays to study enzyme activity or protein-ligand interactions.
相似化合物的比较
Ethyl 2-(2-iodophenyl)acrylate can be compared with other acrylate derivatives, such as:
Ethyl Acrylate: Lacks the iodine substituent and has different reactivity and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, leading to differences in physical properties and reactivity.
2-Ethylhexyl Acrylate: Used in pressure-sensitive adhesives and has a branched alkyl chain, resulting in different polymerization behavior and material properties.
The unique presence of the iodine atom in this compound imparts distinct reactivity and potential for specialized applications, setting it apart from other acrylate derivatives.
属性
分子式 |
C11H11IO2 |
|---|---|
分子量 |
302.11 g/mol |
IUPAC 名称 |
ethyl 2-(2-iodophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H11IO2/c1-3-14-11(13)8(2)9-6-4-5-7-10(9)12/h4-7H,2-3H2,1H3 |
InChI 键 |
QDUIRXWAKPKSFP-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=C)C1=CC=CC=C1I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


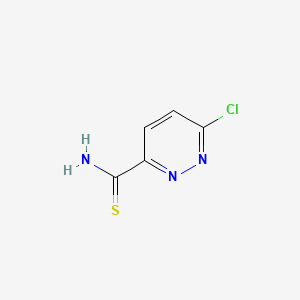

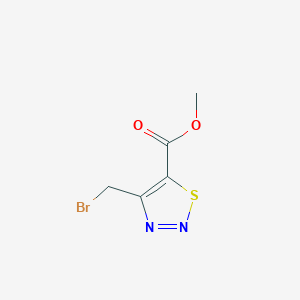
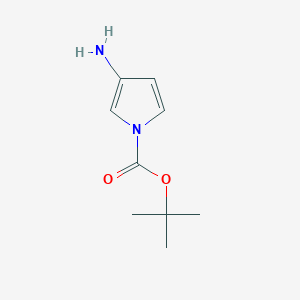
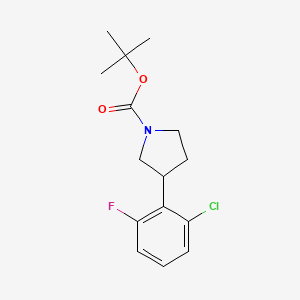
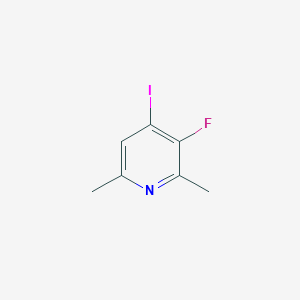

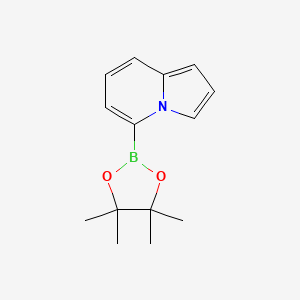
![8-Iodoimidazo[1,2-c]pyrimidine](/img/structure/B13660752.png)

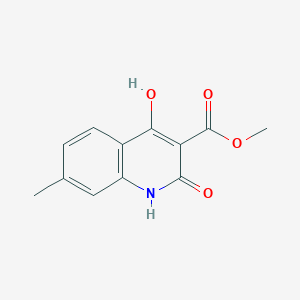

![3-Iodothieno[3,2-c]pyridine](/img/structure/B13660787.png)

